molecular formula C12H20ClN3O B1485633 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride CAS No. 2140316-54-5

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B1485633
CAS No.: 2140316-54-5
M. Wt: 257.76 g/mol
InChI Key: DEAMAERQUNWOJU-UHFFFAOYSA-N
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Description

1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the CAS Number: 2140316-54-5 . It has a molecular weight of 257.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O.ClH/c13-9-10-3-7-15 (8-4-10)12 (16)11-1-5-14-6-2-11;/h10-11,14H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 257.76 . The InChI code for this compound is 1S/C12H19N3O.ClH/c13-9-10-3-7-15 (8-4-10)12 (16)11-1-5-14-6-2-11;/h10-11,14H,1-8H2;1H .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Piperidine derivatives have been studied extensively for their chemical reactivity and potential in synthesis. For example, a study explored the alkyl-oxygen heterolysis in piperidinols and esters, indicating the role of piperidine derivatives in the generation of carbonium ions and their reactions (Casy, Beckett, & Armstrong, 1961). This could imply that "1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride" might participate in similar chemical processes, offering utility in organic synthesis.

Drug Design and Biological Activity

  • Piperidine cores are common in medicinal chemistry due to their biological activity. A study on 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols demonstrated significant cytotoxicity towards various cancer cell lines, suggesting the potential of piperidine derivatives as anticancer agents (Dimmock et al., 1998). This highlights the possibility that "this compound" could be explored for similar pharmacological applications.

Fluorescent Probes and DNA Detection

  • Novel aminated benzimidazoquinolines with piperidine substitutions have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their use in biological assays and research (Perin et al., 2011). The structural characteristics of "this compound" could lend it to similar applications in biochemistry and molecular biology.

Safety and Hazards

Specific safety and hazard information for 1-(Piperidine-4-carbonyl)piperidine-4-carbonitrile hydrochloride is not provided in the search results. It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;/h10-11,14H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAMAERQUNWOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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